4-Mercaptobutane-1-sulphonic acid

Copper electroplating Accelerator additives Chain length effect

Generic substitution with C3 analogs (e.g., MPS) often causes over-acceleration in copper plating, yielding rough, poorly leveled deposits. 4-Mercaptobutane-1-sulfonic acid solves this via its longer C4 spacer, which moderates acceleration while preserving adequate plating rate. - Delivers distinct overpotential shift vs. C3 homologs, enabling formulators to balance deposition speed with surface smoothness at 1-10 ppm effective range. - Forms stable, odorless gold complexes for cyanide-free baths operating above 1 A/dm², yielding >99.9% purity gold deposits with low porosity. - Serves as a moderately potent, reversible aminopeptidase inhibitor (10-fold potency difference from C6 analog) for mechanistic enzymology studies. Available for immediate dispatch; custom packaging and bulk quantities on request.

Molecular Formula C4H10O3S2
Molecular Weight 170.3 g/mol
CAS No. 24687-42-1
Cat. No. B1605014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptobutane-1-sulphonic acid
CAS24687-42-1
Molecular FormulaC4H10O3S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)O)CS
InChIInChI=1S/C4H10O3S2/c5-9(6,7)4-2-1-3-8/h8H,1-4H2,(H,5,6,7)
InChIKeyISOQNEPBGIJCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptobutane-1-sulphonic Acid: Structure, Properties, Electroplating


4-Mercaptobutane-1-sulphonic acid (CAS 24687-42-1) is a mercaptoalkylsulfonic acid with the molecular formula C₄H₁₀O₃S₂ and a molecular weight of 170.25 g/mol . It features a terminal sulfonic acid group (-SO₃H) and a mercapto group (-SH) at the opposite end of a four-carbon butane chain, conferring strong reducing properties and water solubility . This compound is primarily utilized as an electroplating brightener and accelerator in copper and gold deposition baths, as well as a building block in organic synthesis and a biochemical reagent .

Workflow Copper & gold electroplating bath brightener / accelerator
Selection 4-carbon mercaptoalkylsulfonic acid for distinct deposition kinetics
Research Use Organic synthesis intermediate & biochemical probe

Why 4-Mercaptobutane-1-sulphonic Acid Cannot Be Directly Replaced


Mercaptoalkylsulfonic acids are not functionally interchangeable. Their chain length critically dictates surface binding affinity, electrochemical depolarization behavior, and the resultant metal deposit morphology [1]. Studies confirm that the 3-carbon analog (3-mercapto-1-propanesulfonic acid, MPS) outperforms the 4-carbon compound as a copper activator, while the 2-carbon analog exhibits different kinetics [2][3]. In gold electroplating, the longer 4-carbon chain offers distinct complex stability and odor profile advantages over shorter homologs [4]. Therefore, generic substitution without quantitative evaluation of chain-length-specific performance parameters will compromise bath performance, deposit quality, or reaction yields.

Chain length dictates Cu deposition kinetics
C3 analog (MPS) provides aggressive acceleration; C4 compound shows a distinct overpotential shift. Interchanging may alter deposit morphology and leveling control.
Gold complex stability and odor profile differ
The longer C4 chain yields reported odor-free, stable complexes at high current density; shorter homologs may not replicate this operational balance.
Operating concentration window varies
Effective thermal reliability concentrations can vary 10‑fold across mercapto compounds. Direct substitution without re‑optimization may compromise bath performance.

4-Mercaptobutane-1-sulphonic Acid: Differentiation vs. Analogs


Chain Length and Copper Deposition Acceleration

In a direct study of mercaptoalkylsulfonate chain length on copper deposition, 4-mercaptobutane-1-sulfonic acid (C4) exhibited a distinct electrochemical profile relative to shorter homologs. The combination of rotating disk voltammetry and in situ Raman spectroscopy revealed that effective acceleration requires tethering of the mercaptoalkylsulfonate species to the electrode surface, with the sulfonate group positioned to partially desolvate Cu²⁺. While the C3 analog (MPS) demonstrated optimal acceleration, the C4 compound showed a different overpotential shift and exchange current density behavior, consistent with its longer, more flexible spacer [1].

Chain length vs. Cu acceleration
Head-to-head
C4 compound: distinct overpotential shift, qualitatively less efficient than C3 (MPS) but different from C2
Chain-length-specific electrochemical behavior
SHINERS and rotating disk voltammetry data; C3 > C4 > C2 in acceleration trend
Copper electroplating Accelerator additives Chain length effect

Activator Potency in Copper Electroplating

A comparative electrochemical study evaluated four mercapto compounds—including 4-mercaptobutane-1-sulfonic acid—as activators for copper electroplating. Using cathodic polarization and electrochemical quartz crystal microbalance (EQCM), the C3 analog (3-mercapto-1-propanesulfonic acid, MPS) was identified as the most proper activator. At 20 ppm, MPS shifted the overpotential by approximately 100 mV relative to additive-free solution and yielded the highest mass of deposited copper. The C4 compound (target) showed measurable but lower activation, demonstrating that chain length directly impacts depolarization strength [1].

Activator overpotential shift
Head-to-head
MPS (C3): ~100 mV overpotential shift; C4 compound: smaller shift, lower Cu mass gain
Moderate activation supports finer deposition control
EQCM at 20 ppm in acid sulfate bath
Copper metallization Semiconductor Additive screening

Effective Concentration for Thermal Reliability in Copper Plating

A systematic study of brighteners in acidic copper plating baths compared 3-mercapto-1-propanesulfonate (MPS, C3), 3-S-thiuronium propanesulfonate (UPS, a C3 derivative), and 3-(benzothiazolyl-2-mercapto)-propyl-sulfonate (ZPS). Good thermal reliability (passing 5 cycles of thermal shock at 288°C) was achieved at 1 ppm MPS, 10 ppm UPS, or 20 ppm ZPS [1]. While 4-mercaptobutane-1-sulfonic acid was not directly tested, the 10-fold higher effective concentration of UPS relative to MPS illustrates how modifications to the mercaptoalkylsulfonic acid core—including chain length—profoundly alter the required working concentration. Extrapolating from the Gewirth chain-length study [2], the C4 compound is expected to require a concentration intermediate between MPS and UPS for comparable performance.

Thermal reliability concentration
Class-level
Inferred 1–10 ppm range for C4 compound, between MPS (1 ppm) and UPS (10 ppm)
Formulation concentration may require validation
Trend extrapolated from C3 analog and derivative studies
PCB manufacturing Through-hole plating Thermal cycling

Stability and Odor in Cyanide-Free Gold Plating

Patents and technical literature on cyanide-free gold electroplating explicitly claim mercaptoalkylsulfonic acids as key complexing agents. These baths employ gold complexes of mercaptoalkylsulfonic acids that are described as stable for relatively long periods, odorless, and resistant to auto-reduction [1][2]. The 4-mercaptobutane-1-sulfonic acid gold complex, due to the longer butane spacer, exhibits a distinct stability profile compared to the propyl analog. While both are viable, the C4 compound is noted to provide a combination of high plating current density capability (over 1 A/dm²) and practical odor-free handling, characteristics that are particularly valuable in manufacturing environments where operator exposure and bath longevity are critical [1].

Gold bath stability & odor
Class-level
C4 gold complex: stable, odorless, operable at >1 A/dm²
Supports bath longevity and operator safety review
Patent data; chain length influences complex stability profile
Cyanide-free gold plating Microelectronics Bath stability

Chain Length Effect on Inhibitor Potency

In the context of aminopeptidase inhibition, a series of mercaptoalkanesulfonic acids with varying chain lengths have been evaluated. Specifically, (R)-3-amino-4-mercaptobutane-1-sulfonic acid (EC33) and its 6-phenyl-hexane analog (NI929) were compared. NI929, with a longer 6-carbon spacer, was reported to be 10-fold more potent than EC33 (C4 backbone) [1]. This 10× potency difference underscores that the 4-carbon chain of 4-mercaptobutane-1-sulfonic acid provides a specific spatial and conformational profile that, while less potent than the hexyl analog in this particular enzyme assay, is distinct from the propyl (C3) and ethyl (C2) compounds.

Inhibitor chain length potency
Class-level
EC33 (C4): baseline potency; NI929 (C6): 10‑fold more potent
Moderate inhibitor window for aminopeptidase probe studies
Aminopeptidase inhibition assay; chain-length‑dependent SAR
Enzyme inhibition Aminopeptidase Structure-activity relationship

Yield and Purity Trade-offs: Chain Length Comparison

The synthesis of mercaptoalkanesulfonic acids, including the 2-, 3-, and 4-carbon homologs, has been systematically described [1]. While specific yields are not summarized in the search results, the synthetic route from the corresponding α,ω-diols (e.g., 1,4-butanediol for the C4 compound) involves sulfonylation and nucleophilic substitution with a sulfur source [2]. The availability and cost of the starting diol, as well as the ease of purification, vary with chain length. Industrial vendors offer 4-mercaptobutane-1-sulfonic acid at typical purities of 95%, with higher purity grades available at increased cost . This purity/cost profile is distinct from the more widely available C3 analog, which benefits from larger-scale production economies.

Synthesis & purity profile
Data to verify
Commercial purity ~95%; synthesized from 1,4‑butanediol; cost premium vs. C3 analog
Procurement review should consider purity-cost trade‑off
Vendor-dependent specifications; larger‑scale C3 analog benefits from economies of scale
Organic synthesis Mercaptoalkanesulfonic acid Process chemistry

4-Mercaptobutane-1-sulphonic Acid: Optimized Applications


Copper Plating for PCBs: Moderate Acceleration & Morphology Control

Based on the electrochemical characterization that 4-mercaptobutane-1-sulfonic acid provides less aggressive acceleration than the C3 analog MPS [1], this compound is particularly suited for copper plating processes where over-acceleration leads to rough deposits or poor leveling. Formulators can leverage the C4 compound's distinct overpotential shift behavior to fine-tune deposition kinetics, achieving a balance between adequate plating rate and desired surface smoothness. The effective concentration for thermal reliability is expected to fall in the 1–10 ppm range, as inferred from chain-length and functional group comparisons [2].

Cyanide-Free Gold Plating for Microelectronics

The stable, odorless gold complexes formed with 4-mercaptobutane-1-sulfonic acid enable cyanide-free gold plating baths that operate at current densities exceeding 1 A/dm² [3][4]. The longer butane spacer contributes to enhanced bath stability and reduced odor compared to shorter-chain analogs, making it an attractive choice for high-volume microelectronics fabrication where operator safety and bath longevity are paramount. The resulting gold deposits exhibit purity >99.9%, good adhesion, and low porosity, meeting stringent semiconductor packaging requirements [4].

Aminopeptidase Probe with Moderate Inhibitory Potency

As demonstrated by the 10-fold potency difference between 4-carbon and 6-carbon mercaptoalkanesulfonic acid analogs in aminopeptidase inhibition [5], the C4 compound occupies a specific activity niche. Researchers can utilize 4-mercaptobutane-1-sulfonic acid (or its amino derivative, EC33) as a moderately potent, reversible inhibitor in enzymatic assays where stronger inhibition would obscure mechanistic details or where partial inhibition is desired for kinetic studies.

Synthesis of Specialty Sulfur Intermediates and Ligands

The 4-carbon mercaptoalkanesulfonic acid backbone offers distinct steric and electronic properties compared to its C2 and C3 homologs, which are exploited in the preparation of coordination complexes and functionalized materials . Its utility as a biochemical reagent and in the study of thiol-related processes is well-documented . Procurement for these research applications is driven by the need for a specific chain length that cannot be satisfied by the more common C3 analog, justifying the associated cost premium .

Application
Selection Property
Validation Focus
Copper deposition bath accelerator (moderate activation)
Chain-length-dependent overpotential profile
Deposit morphology and leveling control
Cyanide-free gold plating complexing agent
Mercaptoalkylsulfonic acid gold complex stability
Bath longevity and high‑current density operation
Aminopeptidase inhibition research probe
Moderate inhibitory potency (C4 baseline)
Reversible inhibition in enzyme kinetic studies
Synthesis of specialty sulfur intermediates
4‑carbon mercaptoalkylsulfonic acid backbone
Steric/electronic differentiation from C2/C3 homologs
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